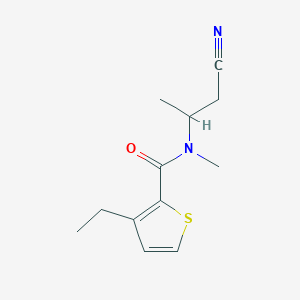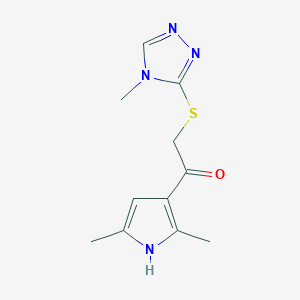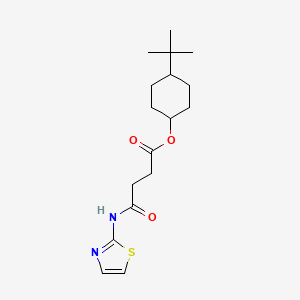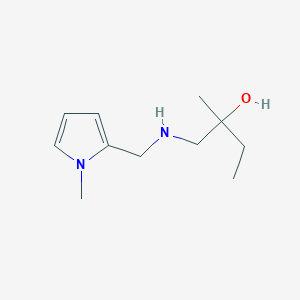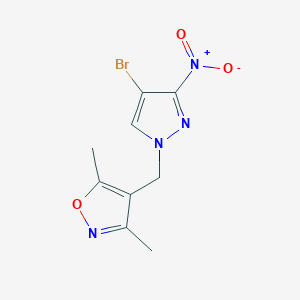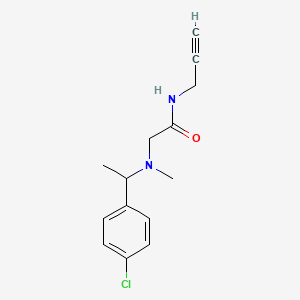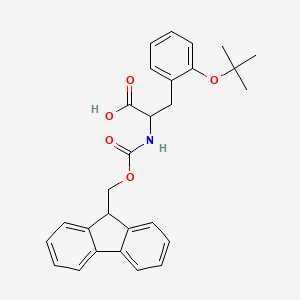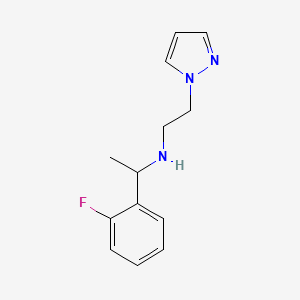
n-(2-(1h-Pyrazol-1-yl)ethyl)-1-(2-fluorophenyl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-(2-(1h-Pyrazol-1-yl)ethyl)-1-(2-fluorophenyl)ethan-1-amine is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring, an ethyl linker, and a fluorophenyl group, which contribute to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-(2-(1h-Pyrazol-1-yl)ethyl)-1-(2-fluorophenyl)ethan-1-amine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the ethyl linker and the fluorophenyl group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing production efficiency.
Chemical Reactions Analysis
Types of Reactions
n-(2-(1h-Pyrazol-1-yl)ethyl)-1-(2-fluorophenyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like halides or electrophiles like alkyl halides under various solvents and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced.
Scientific Research Applications
n-(2-(1h-Pyrazol-1-yl)ethyl)-1-(2-fluorophenyl)ethan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of n-(2-(1h-Pyrazol-1-yl)ethyl)-1-(2-fluorophenyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- n-(2-(1h-Pyrazol-1-yl)ethyl)-1-(2-chlorophenyl)ethan-1-amine
- n-(2-(1h-Pyrazol-1-yl)ethyl)-1-(2-bromophenyl)ethan-1-amine
- n-(2-(1h-Pyrazol-1-yl)ethyl)-1-(2-methylphenyl)ethan-1-amine
Uniqueness
n-(2-(1h-Pyrazol-1-yl)ethyl)-1-(2-fluorophenyl)ethan-1-amine stands out due to the presence of the fluorophenyl group, which imparts unique electronic and steric properties. This makes it particularly interesting for applications requiring specific reactivity or binding characteristics.
Properties
Molecular Formula |
C13H16FN3 |
|---|---|
Molecular Weight |
233.28 g/mol |
IUPAC Name |
1-(2-fluorophenyl)-N-(2-pyrazol-1-ylethyl)ethanamine |
InChI |
InChI=1S/C13H16FN3/c1-11(12-5-2-3-6-13(12)14)15-8-10-17-9-4-7-16-17/h2-7,9,11,15H,8,10H2,1H3 |
InChI Key |
ZOPZWCZZPNENGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1F)NCCN2C=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![n-Benzyl-3-chloro-6-fluorobenzo[b]thiophene-2-carboxamide](/img/structure/B14913670.png)
